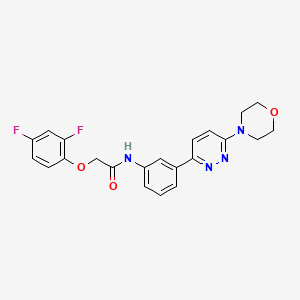

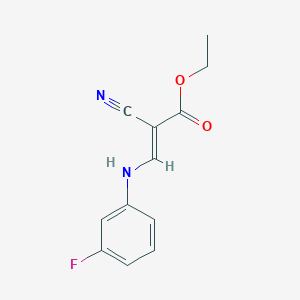

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide, also known as Molidustat, is a novel hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It is a small molecule drug that is currently being studied for its potential therapeutic applications in the treatment of anemia associated with chronic kidney disease (CKD) and cancer.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activity. These compounds demonstrated variable antimicrobial activity against selected microbial species, with compounds 6d and 6f showing significant activity. This research suggests the potential for further biological screening and application of these compounds, except for 6h and 6l due to higher cytotoxicity (Gul et al., 2017).

Antifungal and Broad-Spectrum Activities

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and exhibit antifungal activity against Aspergillus species. A specific compound, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showed promising broad antifungal activity against various fungi species, including molds and dermatophytes. In vivo efficacy in a murine model of systemic Candida albicans infection demonstrated significant fungal load reduction (Bardiot et al., 2015).

Antinociceptive Effects

The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide displayed high σ1 receptor affinity and selectivity, indicating potential effectiveness in treating inflammatory pain. The antinociceptive effect of this compound was demonstrated using the formalin test, showing a reduction in formalin-induced nociception through both local peripheral and intrathecal administration (Navarrete-Vázquez et al., 2016).

Antioxidant Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative, exhibited potent free radical scavenging activity, comparable to BHT and BHA. The study highlighted the OH bond's activity in trapping free radicals and identified hydrogen atom transfer and sequential proton loss electron transfer as the dominant antioxidant mechanisms (Boudebbous et al., 2021).

Src Kinase Inhibitory and Anticancer Activities

KX2-391, a highly selective Src substrate binding site inhibitor, demonstrated significant Src kinase inhibitory activities and anticancer potential. The study aimed to establish a structure-activity relationship and found that the unsubstituted N-benzyl derivative exhibited inhibition of c-Src kinase, indicating promising leads for anticancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name |

2-(2,4-difluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N4O3/c23-16-4-6-20(18(24)13-16)31-14-22(29)25-17-3-1-2-15(12-17)19-5-7-21(27-26-19)28-8-10-30-11-9-28/h1-7,12-13H,8-11,14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMUMMOWPMHEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)

![Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester](/img/structure/B2675239.png)

![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)

![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)

![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)

![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)

![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)